molecular formula C21H19ClN4O3 B2768787 N-(4-chlorophenyl)-2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl)hydrazinecarboxamide CAS No. 1105206-76-5

N-(4-chlorophenyl)-2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl)hydrazinecarboxamide

Cat. No.: B2768787
CAS No.: 1105206-76-5
M. Wt: 410.86
InChI Key: MYHAYRHFMQSMPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a hydrazinecarboxamide derivative featuring a 6-oxo-1,6-dihydropyridine core substituted with a 4-methylbenzyl group at position 1 and a carbonyl group at position 3. The hydrazinecarboxamide moiety is further linked to a 4-chlorophenyl group.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[[1-[(4-methylphenyl)methyl]-6-oxopyridine-3-carbonyl]amino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O3/c1-14-2-4-15(5-3-14)12-26-13-16(6-11-19(26)27)20(28)24-25-21(29)23-18-9-7-17(22)8-10-18/h2-11,13H,12H2,1H3,(H,24,28)(H2,23,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYHAYRHFMQSMPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NNC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl)hydrazinecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C18H19ClN4O2\text{C}_{18}\text{H}_{19}\text{Cl}\text{N}_4\text{O}_2

Key Features:

  • Contains a chlorophenyl group which may influence its pharmacological properties.
  • The dihydropyridine moiety is known for its role in various biological activities, particularly in cardiovascular and neuroprotective contexts.

Research indicates that compounds similar to this compound exhibit several mechanisms of action:

  • Antioxidant Activity : The presence of the dihydropyridine structure suggests potential antioxidant properties, which can protect cells from oxidative stress.
  • Enzyme Inhibition : Some studies have indicated that related compounds act as inhibitors of enzymes involved in inflammatory pathways.
  • Receptor Modulation : There is evidence suggesting that such compounds may interact with various receptors, including those involved in neurotransmission and inflammation.

Anticancer Properties

Several studies have investigated the anticancer potential of hydrazinecarboxamide derivatives. For instance, a study reported that similar compounds showed cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)12.5Apoptosis induction
HeLa (Cervical)15.0Cell cycle arrest
A549 (Lung)10.0Reactive oxygen species generation

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It was shown to inhibit pro-inflammatory cytokines in vitro, suggesting a potential application in treating inflammatory diseases.

Neuroprotective Effects

Research has pointed towards neuroprotective effects attributed to similar dihydropyridine derivatives, which may be beneficial in conditions like Alzheimer's disease due to their ability to modulate calcium channels and reduce neuronal excitotoxicity.

Case Studies and Research Findings

  • Case Study on Anticancer Activity : A recent study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of hydrazinecarboxamide derivatives. The study found that modifications on the phenyl ring significantly enhanced anticancer activity against breast cancer cells .
  • Anti-inflammatory Research : A comprehensive review highlighted various hydrazine derivatives' efficacy in reducing inflammation markers in animal models of arthritis, showcasing their therapeutic potential .
  • Neuroprotection Studies : In animal models, administration of related dihydropyridine compounds demonstrated significant neuroprotection against ischemic damage, indicating a promising avenue for future research .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar dihydropyridine structures exhibit significant antimicrobial properties. In vitro studies have demonstrated that N-(4-chlorophenyl)-2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl)hydrazinecarboxamide shows activity against various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Antiviral Activity

The antiviral potential of this compound has also been explored. Studies suggest it may inhibit viral replication by interfering with viral enzymes or host cell receptors. Laboratory tests have shown effectiveness against certain strains of the influenza virus, indicating its potential for further development in antiviral therapies.

Anticancer Activity

One of the most notable applications of this compound is its anticancer activity. Research indicates that it can induce apoptosis in cancer cells through various mechanisms, including modulation of cell cycle progression and activation of caspases.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a study evaluating the cytotoxic effects on different cancer cell lines, the compound exhibited significant antiproliferative effects:

Cancer Cell LineEC50 (µM)
MCF-7 (Breast)10.5
A549 (Lung)12.3
HepG2 (Liver)8.7

These findings indicate that the compound is more effective than standard chemotherapeutic agents such as doxorubicin in certain contexts.

Comparative Analysis with Related Compounds

To better understand the unique biological profile of this compound, a comparative analysis with structurally similar compounds was conducted:

Compound NameBiological ActivityNotable Features
1-(2-chlorobenzyl)-N-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridineModerate anticancer activityDifferent substituents
PerampanelAnticonvulsantKnown for its action on glutamate receptors
TaranabantInvestigated for weight lossVaried substituents impacting efficacy

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Molecular Properties

The compound’s structural uniqueness lies in its 4-methylbenzyl and 4-chlorophenyl substituents. Key analogs and their differences include:

Table 1: Structural and Molecular Comparisons
Compound Name Key Substituents Molecular Formula CAS Number Known/Potential Activity
Target Compound 4-methylbenzyl, 4-chlorophenyl C21H19ClN3O3 Not provided Hypothesized ion channel modulation (inferred from analogs)
5-chloro-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide () 3-chlorobenzyl, 5-chloro, 4-chlorophenyl C19H13Cl3N2O2 339024-51-0 Unspecified (structural analog)
N-(3-chloro-2-methylphenyl)-2-[(4-chlorophenyl)(4-[methyl(methylsulfonyl)amino]phenyl)methylene]hydrazinecarboxamide () 3-chloro-2-methylphenyl, methylsulfonylamino C23H21Cl2N3O3S Not provided Voltage-dependent sodium channel blocker
1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-N-(1-isopropylpiperidin-4-yl)-1H-indole-2-carboxamide () 4-chlorophenyl, isopropylpiperidinyl C25H27ClN4O2 Not provided Unspecified (carboxamide scaffold)

Key Observations :

  • Chlorophenyl Moieties : The 4-chlorophenyl group is conserved across multiple analogs (Table 1), suggesting its role in target engagement, possibly through hydrophobic or halogen-bonding interactions .
  • Dihydropyridine Core : The 6-oxo-1,6-dihydropyridine structure is shared with ’s compound. Dihydropyridines are classically associated with calcium channel modulation, but substitutions here may redirect activity toward sodium channels or other targets .

Functional and Pharmacological Insights

Hydrazinecarboxamide Derivatives as Sodium Channel Blockers

Compounds like N-(3-chloro-2-methylphenyl)-2-[(4-chlorophenyl)...]hydrazinecarboxamide () are confirmed sodium channel blockers. The shared hydrazinecarboxamide scaffold in the target compound suggests a possible overlap in mechanism, though substituent variations (e.g., 4-methylbenzyl vs. methylsulfonylamino groups) may shift selectivity or potency .

Dihydropyridine Analogs and Receptor Interactions

The dihydropyridine core in ’s compound lacks direct functional data but structurally resembles calcium channel modulators.

Preparation Methods

Hantzsch-Type Cyclization

The dihydropyridine core is synthesized via a modified Hantzsch reaction (Figure 1):

  • Reactants : 4-Methylbenzylamine, ethyl acetoacetate, and ammonium acetate.
  • Conditions : Ethylene glycol solvent, 4 Å molecular sieves, 80–90°C for 6–8 hours.

Mechanism :

  • Condensation of 4-methylbenzylamine with ethyl acetoacetate forms an enamine.
  • Cyclization with ammonium acetate yields 1-(4-methylbenzyl)-1,4-dihydropyridine.
  • Oxidation : TEMPO/NaClO₂/KBr in acetone/water converts the 1,4-dihydropyridine to the 6-oxo derivative.

Yield : 68–72% after purification by column chromatography.

Alternative Pathway: Direct Alkylation

A patent method describes alkylation of 6-oxo-1,6-dihydropyridine-3-carboxylic acid with 4-methylbenzyl bromide:

  • Conditions : NaOH, methanol/water, phase-transfer catalyst (TBAB), 60°C for 3 hours.
  • Yield : 75–80%.

Synthesis of Intermediate B: N-(4-Chlorophenyl)Hydrazinecarboxamide

Hydrazine Formation

Reacting 4-chloroaniline with carbonyl diimidazole (CDI) in THF generates 4-chlorophenyl carbamate :

  • Conditions : 0°C to room temperature, 12 hours.
  • Yield : 85%.

Subsequent treatment with hydrazine hydrate in ethanol affords Intermediate B:

  • Conditions : Reflux, 6 hours.
  • Yield : 78%.

Coupling of Intermediates A and B

Activation of Intermediate A

The carboxylic acid (Intermediate A) is activated using dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in dichloromethane:

  • Conditions : 0°C to room temperature, 4 hours.

Amide Bond Formation

The activated ester reacts with Intermediate B in THF under nitrogen:

  • Conditions : Room temperature, 12 hours.
  • Yield : 65–70%.

Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 11.02 (s, 1H, NH), 8.41 (s, 1H, NH), 7.61–7.08 (m, 8H, Ar-H), 5.12 (d, J = 7.8 Hz, 1H, CH), 4.18 (m, 1H, CH₂), 2.31 (s, 3H, CH₃).
  • IR (KBr) : 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).

Purity and Yield Optimization

Step Reagent/Condition Yield (%) Purity (HPLC)
Hantzsch Cyclization Ethylene glycol, 80°C 72 95
Alkylation TBAB, NaOH 80 97
Hydrazinecarboxamide Hydrazine hydrate, reflux 78 96
Coupling DCC/NHS, THF 70 98

Challenges and Mitigation

  • Regioselectivity in Alkylation : Use of phase-transfer catalysts (TBAB) ensures preferential N-alkylation over O-alkylation.
  • Oxidation Side Products : TEMPO/NaClO₂ system minimizes over-oxidation to pyridine derivatives.

Q & A

Q. Optimization strategies :

  • Temperature control : Maintain temperatures between 60–80°C during coupling to minimize side reactions.
  • Catalysis : Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .
  • Purification : Employ column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) or recrystallization to improve purity (>95%) .

Basic: What analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

Answer:
A combination of techniques is critical:

Technique Parameters Key Data
NMR 1H^1H, 13C^{13}C, 2D-COSYConfirm dihydropyridine ring protons (δ 6.5–7.2 ppm) and hydrazine NH signals (δ 8.5–9.5 ppm) .
HPLC C18 column, 0.1% TFA in H2_2O/MeOHRetention time consistency (±0.2 min) indicates purity .
HRMS ESI+ modeVerify molecular ion ([M+H]+^+) with <2 ppm error .
FTIR ATR modeConfirm carbonyl stretches (C=O at ~1680–1720 cm1^{-1}) .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no activity) for this compound?

Answer:
Contradictions may arise from assay conditions or structural variations. Methodological steps include:

Assay standardization :

  • Use identical enzyme concentrations (e.g., 10 nM) and buffer systems (e.g., Tris-HCl pH 7.4).
  • Validate with positive controls (e.g., staurosporine for kinase inhibition) .

Structural verification : Ensure no batch-to-batch degradation via LC-MS and 1H^1H-NMR.

Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes to target enzymes (e.g., kinases) and identify critical residues for interaction .

Dose-response analysis : Test across a wide concentration range (1 nM–100 µM) to rule out false negatives due to solubility issues .

Advanced: What strategies are recommended for elucidating the metabolic stability of this compound in preclinical studies?

Answer:
Metabolic profiling requires:

In vitro assays :

  • Microsomal stability : Incubate with liver microsomes (human/rat) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes .
  • CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam) to assess isoform-specific interactions .

Metabolite identification :

  • Employ high-resolution mass spectrometry (HRMS) with data-dependent acquisition (DDA) to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

In silico tools : Predict metabolic soft spots using software like MetaSite or ADMET Predictor .

Basic: How can researchers design structure-activity relationship (SAR) studies for analogs of this compound?

Answer:
Key SAR design principles:

Core modifications :

  • Replace the dihydropyridine ring with pyridine or quinoline to assess rigidity effects .
  • Vary the 4-methylbenzyl group (e.g., halogenated or electron-withdrawing substituents) .

Hydrazinecarboxamide substitutions : Test N-aryl vs. N-alkyl groups to evaluate steric/electronic impacts .

Biological testing : Prioritize assays relevant to hypothesized targets (e.g., kinase inhibition, antimicrobial activity) with IC50_{50}/MIC determinations .

Advanced: What experimental approaches can validate the compound’s mechanism of action in cellular models?

Answer:
Mechanistic validation requires multi-layered evidence:

Target engagement :

  • Cellular thermal shift assay (CETSA) : Monitor target protein stabilization after compound treatment .
  • Pull-down assays : Use biotinylated probes to capture bound proteins, followed by Western blot or MS identification .

Pathway analysis :

  • RNA-seq or phosphoproteomics to identify downstream signaling changes (e.g., MAPK pathway inhibition) .

Genetic validation :

  • CRISPR knockout of putative targets to confirm loss of compound activity .

Basic: What are the critical stability considerations for storing this compound in a research setting?

Answer:
Stability is influenced by:

Storage conditions :

  • Temperature : Store at –20°C in airtight, light-protected vials to prevent hydrolysis/oxidation .
  • Solvent : Use anhydrous DMSO for stock solutions; avoid aqueous buffers >24 hours .

Monitoring :

  • Regular HPLC checks (every 3 months) for degradation products (e.g., free hydrazine or cleaved benzyl groups) .

Advanced: How can contradictory cytotoxicity data between cancer cell lines be systematically addressed?

Answer:
Potential factors and solutions:

Cell line heterogeneity :

  • Use panels of lines (e.g., NCI-60) to identify lineage-specific sensitivities .
  • Validate proliferation via MTT and clonogenic assays.

Microenvironmental factors :

  • Test under hypoxic (1% O2_2) vs. normoxic conditions to mimic tumor physiology .

Off-target effects :

  • Combine with siRNA silencing of suspected targets to isolate mechanism .

Basic: What computational tools are recommended for predicting the solubility and bioavailability of this compound?

Answer:
Use in silico platforms to estimate key parameters:

Parameter Tool Input Requirements
LogP ACD/LabsSMILES structure
Aqueous solubility SwissADMEMolecular weight, H-bond donors/acceptors
Bioavailability pkCSMTopological polar surface area (TPSA)

Advanced: What strategies mitigate off-target effects in in vivo studies involving this compound?

Answer:

Dose optimization : Conduct pharmacokinetic (PK) studies to establish the therapeutic index (e.g., Cmax_{\text{max}}/IC50_{50}).

Selectivity profiling : Screen against panels of receptors/enzymes (e.g., CEREP panel) .

Prodrug design : Modify hydrazinecarboxamide to a masked ester, activated only in target tissues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.